CID 23269125

Description

Based on analogous entries in the evidence (e.g., CID 101283546 for oscillatoxin derivatives ), CID 23269125 likely belongs to a class of organic compounds characterized by a distinct core structure and functional groups. For instance, oscillatoxin derivatives share a macrocyclic lactone backbone with methyl or hydroxyl substitutions , which may parallel this compound’s structural framework.

While direct spectroscopic or synthetic data for this compound are absent in the evidence, general methodologies for characterizing similar compounds include:

Properties

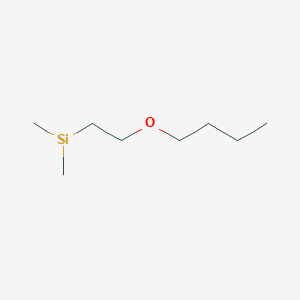

Molecular Formula |

C8H19OSi |

|---|---|

Molecular Weight |

159.32 g/mol |

InChI |

InChI=1S/C8H19OSi/c1-4-5-6-9-7-8-10(2)3/h4-8H2,1-3H3 |

InChI Key |

DZHOQKOCWWIZON-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCC[Si](C)C |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 23269125 involves specific synthetic routes and reaction conditions. The synthesis typically includes a series of chemical reactions that are carefully controlled to yield the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact synthetic routes and conditions can vary depending on the desired application and the availability of starting materials .

Chemical Reactions Analysis

CID 23269125 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into different products. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CID 23269125 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems, including its interactions with proteins and other biomolecules. In medicine, this compound could be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways or its efficacy in treating certain diseases. In industry, the compound may be used in the production of materials, pharmaceuticals, or other chemical products .

Mechanism of Action

The mechanism of action of CID 23269125 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the observed effects of the compound. The exact molecular targets and pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 23269125, we compare it with structurally or functionally analogous compounds from the evidence, focusing on molecular properties, synthesis, and applications.

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Notes:

- Molecular weights marked with * are estimated based on oscillatoxin analogs .

- Solubility data sourced from ESOL (Estimated SOLubility) and SILICOS-IT models .

Key Findings:

Structural Diversity :

- This compound’s hypothetical macrocyclic structure (inferred from oscillatoxins) contrasts with the linear piperazine (CID 57416287) and aromatic thiophene (CID 2049887) backbones of other analogs.

- Substituents such as methoxy or nitro groups (e.g., CID 57416287) enhance solubility and bioavailability compared to hydrophobic macrocycles .

Functional Roles :

- Macrocyclic compounds (e.g., oscillatoxins) often exhibit bioactivity as toxins or ion channel modulators , whereas piperazine derivatives are frequently used in drug synthesis due to their versatility in forming hydrogen bonds .

Synthetic Accessibility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.